5-Bromo-utp

Description

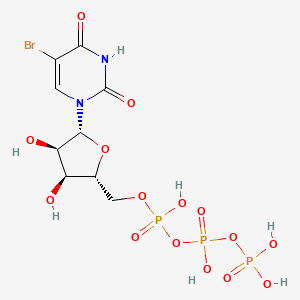

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14BrN2O15P3 |

|---|---|

Molecular Weight |

563.04 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14BrN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |

InChI Key |

IWFHOSULCAJGRM-UAKXSSHOSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |

Synonyms |

5-Br-UTP 5-bromo-UTP 5-bromouridine triphosphate BrUTP-5 |

Origin of Product |

United States |

Enzymatic Recognition and Incorporation Dynamics of 5 Bromo Utp into Rna

Substrate Specificity of Diverse RNA Polymerases for 5-Bromo-UTP

The ability of an RNA polymerase to utilize this compound as a substrate varies depending on the enzyme's origin and specific class. This differential recognition provides insights into the active site architecture and the enzyme's tolerance for modified nucleotides.

Bacterial RNA Polymerase Interactions with this compound (e.g., E. coli RNA Polymerase)

Escherichia coli (E. coli) RNA polymerase can utilize this compound as a substrate for RNA synthesis. The incorporation of 5-Bromo-UMP in place of UMP has been shown to reduce the termination efficiency of E. coli RNA polymerase at certain terminator sites. nih.gov This effect is attributed to the increased stability of the base pairing between the brominated uracil (B121893) in the RNA and the adenine (B156593) in the DNA template. nih.gov While generally accepted as a substrate, the efficiency of its incorporation can be slightly less than that of the natural UTP. cardiff.ac.uk The substitution of UTP with this compound can also lead to increased readthrough at bacterial arrest sites. nih.gov

Eukaryotic Nuclear RNA Polymerases (e.g., RNA Polymerase II)

Eukaryotic RNA Polymerase II (Pol II), responsible for transcribing protein-coding genes, also recognizes and incorporates this compound. asm.orgresearchgate.netasm.org This analogue is frequently used in run-on transcription assays to label nascent RNA transcripts for subsequent analysis. rsc.orgoup.com Studies have shown that the substitution of UTP with this compound can affect transcription dynamics. For instance, it can reduce the rate of elongation by Pol II and influence the pattern and duration of transcriptional pausing. researchgate.net Despite being a substrate, this compound is used less efficiently than UTP by Pol II, resulting in a slower average elongation rate. nih.gov However, its incorporation can enhance readthrough of transcriptional arrest sites, a phenomenon also observed with bacterial polymerases. nih.gov In some contexts, the incorporation of this compound has been noted to reduce the extent of abortive initiation by pure RNA Polymerase II on certain templates. researchgate.net

Eukaryotic Mitochondrial RNA Polymerase Substrate Profiles with this compound

Human mitochondrial RNA polymerase (POLRMT) has been shown to readily incorporate this compound. asm.org This enzyme, responsible for transcribing the mitochondrial genome, appears to be tolerant of bulky modifications at the 5-position of pyrimidines. asm.org The efficient incorporation of this compound by POLRMT is a significant consideration in the development of antiviral nucleoside analogs, as off-target effects on mitochondrial transcription are a potential concern. asm.org

Viral RNA Polymerase Recognition and Incorporation

The substrate specificity of viral RNA-dependent RNA polymerases (RdRps) for this compound is of particular interest for antiviral drug development. Studies on influenza virus polymerase have shown that this compound can act as a potent inhibitor of UTP incorporation into viral RNA, suggesting it can serve as an alternative substrate. cardiff.ac.uk Similarly, the RdRp of Enterovirus 71 (EV71), the causative agent of hand-foot-and-mouth disease, can bind this compound in its active site. oup.com For vaccinia virus RNA polymerase, the incorporation of this compound into the nascent RNA has been observed to reduce termination efficiency. nih.gov These findings highlight the potential of modified nucleotides like this compound to interfere with viral replication.

Kinetic Parameters Governing this compound Incorporation during Transcription

The presence of the bulky bromine atom at the 5-position of the uracil ring influences the kinetics of transcription. This section examines the impact of this compound on the rate of transcript elongation.

| RNA Polymerase | Effect of this compound on Elongation Rate | Reference |

| E. coli RNA Polymerase | Slower average elongation rate, but increased readthrough at arrest sites. | nih.gov |

| RNA Polymerase II | Reduced elongation rate (by more than 2-fold in some cases). | nih.govresearchgate.net |

| Vaccinia Virus RNA Polymerase | Slower elongation but reduced termination efficiency. | nih.gov |

Influence on Transcriptional Fidelity and Pausing Mechanisms

The substitution of a hydrogen atom with a bromine atom at the C5 position of the uracil base in 5-bromouridine (B41414) 5'-triphosphate (5-Br-UTP) introduces steric and electronic modifications that significantly influence the dynamics of transcription. These alterations have been shown to affect both transcriptional fidelity and the intricate mechanisms of RNA polymerase pausing.

Research indicates that the incorporation of 5-Br-UMP into a nascent RNA transcript can enhance the stability of the RNA-DNA hybrid. nih.gov This increased stability is presumed to arise from the stronger base pairing between the brominated uracil and its cognate adenine on the DNA template. nih.gov Consequently, this stabilization can suppress transcriptional arrest and termination. Studies involving E. coli RNA polymerase, eukaryotic RNA polymerase II, and phage RNA polymerases have demonstrated that substituting UTP with 5-Br-UTP leads to highly efficient readthrough of transcriptional arrest sites, even in the absence of elongation factors like SII or GreB. nih.govnih.gov This effect is conserved across prokaryotic and eukaryotic systems, highlighting a fundamental similarity in their transcription elongation mechanisms. nih.govnih.gov

The ability of 5-Br-UTP to modulate pausing has made it a valuable tool in studying promoter-proximal pausing, a key regulatory step in gene expression for a large fraction of genes in metazoans. nih.govpnas.org Techniques such as Global Run-On Sequencing (GRO-seq) utilize 5-Br-UTP to label nascent transcripts from transcriptionally engaged polymerases. nih.govnih.gov This allows for the high-resolution mapping of paused polymerases across the genome and for studying how various stimuli trigger their release into productive elongation. nih.govwalshmedicalmedia.com For instance, protein-RNA cross-linking studies have used the UV-cross-linkable properties of incorporated 5-Br-UMP to investigate the interactions between paused RNA Polymerase II and regulatory factors like DSIF (DRB sensitivity-inducing factor) and NELF (negative elongation factor). pnas.org

While beneficial for overcoming pausing, the incorporation of 5-Br-UTP can also affect the fidelity of transcription, although this aspect is less documented in the context of pausing mechanisms. The altered base pairing properties could potentially lead to misincorporation events, but its primary observed effect in elongation studies is the reduction of polymerase pausing and termination. nih.govcardiff.ac.uk For example, studies with RNA polymerase II showed that replacing UTP with 5-Br-UTP reduced the extent of abortive initiation, suggesting an influence on the stability of the early transcription complex. researchgate.net

| RNA Polymerase Type | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| E. coli RNA Polymerase | Reduces termination efficiency and suppresses arrest. | Stronger base pairing in the RNA-DNA hybrid. | nih.gov |

| Eukaryotic RNA Polymerase II | Enables readthrough of arrest sites; reduces abortive initiation. | Stabilization of the RNA-DNA hybrid; increased stability of the initial transcribing complex. | nih.govresearchgate.net |

| Phage RNA Polymerases (e.g., SP6) | Efficient readthrough of arrest sites. | Stabilization of the RNA-DNA hybrid. | nih.gov |

| Influenza Virus Polymerase | Inhibits RNA synthesis. | A bulky 5-bromo substituent may impede the RNA elongating activity of the PB1 polymerase subunit. | cardiff.ac.uk |

| Bacteriophage phi 6 RNA Polymerase | Incorporated into one strand of double-stranded RNA to create a hybrid molecule. | Serves as a substrate in a semi-conservative transcription mechanism. | nih.gov |

Structural Insights into RNA Polymerase-5-Bromo-UTP Binding and Catalysis

Structural studies provide critical insights into how RNA polymerases recognize and incorporate 5-Br-UTP. The crystal structure of the Enterovirus 71 (EV71) RNA-dependent RNA polymerase (RdRp) in complex with 5-Br-UTP, resolved to 2.4 Å, offers a detailed view of the enzyme's active site accommodating this analog. pdbj.org

The EV71 RdRp structure reveals that the polymerase active site can bind 5-Br-UTP. pdbj.org The binding of the analog, similar to the natural substrate GTP, induces distinct conformational changes in the polymerase, particularly in the thumb domain. pdbj.org When compared to the apoenzyme (enzyme without a bound substrate), the structure of the EV71 RdRp complexed with 5-Br-UTP shows movements that suggest a mechanism for substrate binding and positioning for catalysis. pdbj.org The bromine atom at the C5 position of the uracil base is accommodated within the active site, and models derived from superimposition with other viral polymerase-RNA complexes suggest how the enzyme recognizes and binds the template-primer duplex to facilitate incorporation. pdbj.org

While a specific crystal structure of a multi-subunit DNA-dependent RNA polymerase like Pol II in complex with 5-Br-UTP is not detailed in the provided context, the general principles of nucleotide selection and catalysis are highly conserved. The active center of RNA polymerases forms a binding pocket that selects incoming NTPs based on Watson-Crick base pairing with the template DNA strand. The structure of a transcribing Pol II complex shows a well-defined active site where the incoming NTP is positioned. nih.gov The addition of the bulky bromine atom on the C5 position of the uracil ring would project into the major groove of the RNA-DNA hybrid. The tolerance of various polymerases for this modification suggests that this region of the active site is sufficiently spacious to accommodate the larger halogen atom without completely disrupting the binding or the catalytic geometry. cardiff.ac.ukresearchgate.net

Advanced Methodologies Employing 5 Bromo Utp for Rna Analysis and Characterization

Transcriptome-Wide Nascent RNA Analysis Techniques

The study of nascent RNA, or newly transcribed RNA, provides a real-time snapshot of gene expression and its regulation. Methodologies that employ 5-bromo-UTP have been instrumental in providing a genome-wide view of active transcription.

Global Run-On Sequencing (GRO-seq) and Precision Run-On Sequencing (PRO-seq) Variants

Global Run-On Sequencing (GRO-seq) is a technique designed to map the locations of transcriptionally engaged RNA polymerases across the entire genome. enseqlopedia.comunito.it In this method, isolated nuclei are incubated with this compound (Br-UTP), which is incorporated into the 3' end of nascent RNA transcripts by active RNA polymerase II (RNAPII). enseqlopedia.comillumina.com These BrU-labeled RNAs are then immunopurified using an antibody that recognizes bromouridine. illumina.comnih.gov Subsequent deep sequencing of these isolated transcripts reveals the positions and density of active polymerases, offering insights into both sense and antisense transcription and the activity of enhancers and promoters. enseqlopedia.commdpi.com

Precision Run-On Sequencing (PRO-seq) is a refinement of GRO-seq that provides single-nucleotide resolution of the active polymerase's position. nih.gov While GRO-seq uses Br-UTP for labeling, PRO-seq typically incorporates biotin-NTPs, which terminate transcription after the addition of a single nucleotide. mdpi.com This allows for the precise mapping of the polymerase active site. Both techniques, however, rely on the fundamental principle of incorporating a modified nucleotide during the "run-on" of transcription to capture a snapshot of transcriptional activity. nih.gov

Interactive Table: Comparison of GRO-seq and PRO-seq

| Feature | Global Run-On Sequencing (GRO-seq) | Precision Run-On Sequencing (PRO-seq) |

|---|---|---|

| Primary Label | This compound (Br-UTP) | Biotin-NTPs |

| Principle | Incorporation of Br-UTP into elongating RNA transcripts, followed by immunopurification. illumina.comnih.gov | Incorporation of a single biotinylated NTP, which terminates transcription, allowing for precise 3' end mapping. mdpi.com |

| Resolution | 30-100 nucleotides. enseqlopedia.com | Single nucleotide. nih.gov |

| Information Gained | Genome-wide map of transcriptionally engaged polymerases, relative transcriptional activity. enseqlopedia.comunito.it | Precise location of the active site of RNA polymerase. mdpi.com |

Metabolic Labeling for RNA Turnover and Stability Studies (e.g., BRIC-seq, Bru-Seq, BruChase-Seq)

Understanding the stability and turnover of RNA is crucial for comprehending gene regulation. Metabolic labeling with bromouridine (BrU), the nucleoside form that is converted to Br-UTP within the cell, is a cornerstone of several techniques designed to measure RNA synthesis and decay rates. tandfonline.comnih.gov

BRIC-seq (5'-bromo-uridine immunoprecipitation chase-deep sequencing analysis) involves pulse-labeling cellular RNA with BrU for a defined period. tandfonline.comwikipedia.org Following the pulse, the BrU is removed, and cells are "chased" with normal uridine (B1682114). nih.govbiorxiv.org By collecting cells at different time points during the chase and immunoprecipitating the BrU-labeled RNA, researchers can track the decay of specific transcripts over time and calculate their half-lives. tandfonline.com A key advantage of this method is its low toxicity compared to traditional methods that use transcriptional inhibitors. mbl.co.jp

Bru-Seq is a related technique that focuses on capturing newly synthesized RNA. researchgate.net Cells are briefly incubated with BrU, and the labeled RNAs are then isolated and sequenced. This provides a snapshot of the nascent transcriptome. researchgate.net

BruChase-Seq combines the principles of Bru-Seq with a chase period. illumina.comenseqlopedia.com After a pulse of BrU labeling, cells are chased with an excess of unlabeled uridine. This allows for the quantification of the relative stability of different RNA transcripts; long-lived RNAs will retain the BrU label for longer periods. illumina.comenseqlopedia.com

Targeted RNA Labeling and Enrichment Strategies

While transcriptome-wide analyses provide a broad overview, researchers are often interested in specific RNAs or RNA-protein interactions. This compound facilitates the targeted labeling and enrichment of these molecules.

Immunoprecipitation-based Enrichment of this compound-Incorporated RNA (BrU-IP, RiboTrap)

BrU-IP (Bromouridine-Immunoprecipitation) is a general method for isolating newly synthesized RNA. nih.gov Cells are labeled with BrU, and the total RNA is extracted. An antibody specific for BrdU (which cross-reacts with BrU) is then used to immunoprecipitate the labeled RNA. tandfonline.comnih.gov This enriched population of nascent RNA can then be analyzed by methods such as RT-qPCR or deep sequencing. nih.gov

RiboTrap is a technique that uses in vitro-transcribed, BrU-labeled RNA as bait to identify interacting RNA-binding proteins (RBPs). cdnsciencepub.comutoronto.ca The RNA of interest is synthesized in the presence of this compound. cdnsciencepub.com This labeled RNA is then incubated with a cell lysate, allowing for the formation of RNA-protein complexes. These complexes are subsequently captured using an anti-BrdU antibody, and the associated proteins can be identified by mass spectrometry. cdnsciencepub.combiocompare.com

| Feature | BrU-IP | RiboTrap |

|---|---|---|

| Primary Goal | Isolate newly synthesized RNA from cells. nih.gov | Identify proteins that bind to a specific RNA of interest. cdnsciencepub.comutoronto.ca |

| Labeling Strategy | In vivo or in-cell labeling with bromouridine (BrU). nih.gov | In vitro transcription of a specific RNA with this compound. cdnsciencepub.com |

| Input Material | Total RNA from labeled cells. nih.gov | Cell lysate and in vitro transcribed, BrU-labeled RNA. cdnsciencepub.com |

| Output | Enriched population of newly synthesized RNA for downstream analysis (e.g., sequencing, RT-qPCR). nih.gov | Identification of RNA-binding proteins associated with the specific RNA bait. cdnsciencepub.combiocompare.com |

Affinity-Based Purification Approaches for this compound-Tagged Transcripts

Beyond immunoprecipitation, other affinity-based methods can be used to purify BrU-labeled RNA. In one approach, an RNA of interest is transcribed in vitro with this compound. This labeled RNA is then mixed with cell lysates and pulled down using an anti-BrU antibody to identify interacting proteins. researchgate.netpnas.org This method is particularly useful for discovering proteins that bind to specific regions of an RNA molecule, such as the 5' untranslated region (5'UTR). pnas.org

Another strategy involves the use of biotinylated anti-BrdU antibodies, which allows for the capture of BrU-RNA complexes on streptavidin-coated beads. This provides a robust and highly specific purification method. google.com

Application in Imaging and Localization of Transcription Sites

Visualizing the process of transcription within the cell nucleus provides critical spatial context to gene expression. Microinjection of this compound into living cells allows for the labeling of nascent RNA transcripts in situ. nih.govnih.govmolbiolcell.org These BrU-labeled RNAs can then be detected using immunofluorescence or immunoelectron microscopy with anti-BrdU antibodies. nih.govnih.govpnas.org

This high-resolution imaging has revealed that transcription is not randomly distributed throughout the nucleus but occurs at discrete sites. nih.govmolbiolcell.org Studies using Br-UTP labeling have shown that transcriptionally active RNA polymerase II is closely associated with nascent RNA. rupress.org Furthermore, these techniques have helped to identify perichromatin fibrils as the in situ forms of nascent transcripts and the primary sites of pre-mRNA transcription and processing. nih.govmolbiolcell.org By observing the distribution of the BrU signal over time, researchers can also track the movement and processing of newly synthesized RNA within the nucleus. nih.gov

Fluorescent Immunocytochemistry and Confocal Microscopy

The visualization of nascent RNA transcripts within the cell nucleus has been significantly advanced by the use of 5-Bromouridine (B41414) 5'-triphosphate (this compound or BrUTP) in conjunction with fluorescent immunocytochemistry and confocal laser scanning microscopy. semanticscholar.orgresearchgate.net This methodology allows for the precise spatial localization of transcription sites by labeling newly synthesized RNA. semanticscholar.org

The core principle of this technique involves introducing the uridine analog BrUTP into cells. semanticscholar.org Because cell membranes are generally impermeable to nucleotides, this is often achieved by microinjecting BrUTP directly into the cytoplasm of living cells or by using cells that have been permeabilized with detergents like Triton X-100. semanticscholar.orgpnas.orgmolbiolcell.org Once inside, BrUTP is incorporated into elongating RNA chains by cellular RNA polymerases, effectively substituting for the natural nucleotide, UTP. semanticscholar.org Studies have shown that BrUTP is efficiently incorporated by RNA polymerase II in vivo and in vitro. semanticscholar.org

Following a specific labeling period, which can range from a few minutes to an hour, the cells are fixed with agents like paraformaldehyde to preserve their structure. molbiolcell.orgnih.gov They are then permeabilized to allow antibodies to access the nuclear interior. nih.gov The incorporated bromouridine (BrU) is detected using a primary antibody that specifically recognizes the halogenated base. semanticscholar.orgmolbiolcell.org Commonly, a monoclonal antibody against bromodeoxyuridine (BrdU) is used, as it exhibits high affinity and specificity for BrU as well. semanticscholar.orgnih.gov

To visualize the location of the primary antibody, a secondary antibody conjugated to a fluorescent dye (fluorophore) is applied. uva.nl This secondary antibody binds to the primary antibody, and its attached fluorophore emits light when excited by a specific wavelength of light. Confocal laser scanning microscopy is then employed to capture high-resolution optical sections of the cell, effectively filtering out-of-focus light to create a clear image of the fluorescent signal. semanticscholar.orgresearchgate.net The resulting images reveal the distribution of newly synthesized RNA as distinct fluorescent foci within the nucleus. semanticscholar.org

Research using this method has demonstrated that transcription by RNA polymerase II does not occur diffusely throughout the nucleoplasm but is localized to a multitude of discrete sites, often numbering in the hundreds or thousands. semanticscholar.orgmolbiolcell.org These transcription domains are scattered throughout the nucleoplasm, with no apparent preference for the nuclear periphery or interior. semanticscholar.org This technique has been successfully applied to various cell types, including human fibroblasts, carcinoma cells, and even plant cells, demonstrating its versatility in studying the spatial organization of gene expression. semanticscholar.orguva.nl

Table 1: Research Findings Using this compound with Fluorescent Immunocytochemistry and Confocal Microscopy

| Cell Type | Labeling Method | Key Findings | Reference |

|---|---|---|---|

| Human Skin Fibroblasts & Bladder Carcinoma Cells | Microinjection & Permeabilization | Nascent RNA polymerase II transcripts are found in over 100 defined areas scattered throughout the nucleoplasm. | semanticscholar.org |

| Brassica napus (Rapeseed) | Isolated Nuclei Incubation | Labeled transcription domains were found throughout the plant cell nucleus, similar to the distribution in mammalian nuclei. | researchgate.netuva.nl |

| Human Parechovirus-1 (HPEV-1) Infected A549 Cells | Lipofection | Nascent viral RNA colocalized with the viral protein 2C and the trans-Golgi marker, suggesting the replication complex is a Golgi-derived structure. | asm.org |

Ultrastructural Analysis via Immunoelectron Microscopy

To achieve a higher level of resolution for localizing transcription sites, this compound is used in combination with immunoelectron microscopy. molbiolcell.orgnih.gov This powerful technique allows for the visualization of nascent RNA transcripts at the ultrastructural level, providing detailed insights into their association with specific nuclear domains and macromolecular structures. nih.govmolbiolcell.org

The procedure begins similarly to the immunofluorescence method, with the microinjection of BrUTP into living cells to label the nascent RNA population. molbiolcell.orgnih.gov After incubation periods ranging from a few minutes to over an hour, the cells are fixed and then processed for electron microscopy. molbiolcell.org This typically involves embedding the cells in a resin. Subsequently, ultrathin sections of the embedded cells are cut. nih.gov

The key step is the postembedding immunolabeling. nih.gov The ultrathin sections are incubated with the primary anti-BrdU antibody, which binds to the BrU incorporated into the RNA exposed on the surface of the section. nih.gov To visualize where the primary antibody has bound, a secondary antibody conjugated to electron-dense particles, most commonly colloidal gold particles of a specific diameter (e.g., 12-nm), is applied. nih.gov These gold particles are opaque to electrons and appear as distinct black dots in the electron microscope, precisely marking the location of the newly synthesized RNA. nih.gov This high-resolution approach overcomes the penetration issues that can be encountered in pre-embedding immunocytochemistry and allows for the unambiguous identification of nuclear structures. nih.gov

Furthermore, by combining BrUTP labeling with the immunodetection of various nuclear proteins, researchers have demonstrated that factors involved in pre-mRNA transcription and processing, such as RNA polymerase II, splicing factor SC-35, and heterogeneous nuclear ribonucleoproteins (hnRNPs), are associated with these BrU-labeled PFs. nih.govmolbiolcell.org This co-localization strongly supports the model that transcription and pre-mRNA processing are tightly coupled events occurring on these fibrillar structures. nih.gov In the nucleolus, this technique has identified the dense fibrillar component as the location of ribosomal RNA gene transcription. nih.govmolbiolcell.org

Table 2: Findings from Ultrastructural Analysis Using this compound and Immunoelectron Microscopy

| Labeled Nuclear Structure | Associated Factors | Implication | Reference |

|---|---|---|---|

| Perichromatin Fibrils (PFs) | RNA polymerase II, hnRNP core proteins, TFIIH, poly(A) polymerase, SC-35, Sm complex | PFs are the primary sites of pre-mRNA transcription and processing. | nih.govmolbiolcell.org |

| Perichromatin Granules (PGs) | Cleavage Factor Im (CFIm) | PGs, which are associated with PFs, are involved in pre-mRNA 3' end processing. | unimib.it |

| Dense Fibrillar Component (of nucleolus) | Not specified in detail | Site of active transcription of ribosomal RNA genes. | nih.govmolbiolcell.org |

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 5-Bromouridine 5'-triphosphate | This compound, BrUTP |

| Uridine 5'-triphosphate | UTP |

| Bromodeoxyuridine | BrdU |

| Bromouridine | BrU |

| Paraformaldehyde | PFA |

| Triton X-100 | - |

| Colloidal Gold | - |

| Cleavage Factor Im | CFIm |

| Heterogeneous nuclear ribonucleoprotein | hnRNP |

| RNA polymerase II | Pol II |

| Splicing Factor SC-35 | SC-35 |

Investigations into the Cellular and Molecular Consequences of 5 Bromo Utp Incorporation

Effects on Gene Expression Regulatory Mechanisms

The introduction of 5-BrUTP into the cellular machinery has significant consequences for the regulation of gene expression, impacting both the initiation and elongation phases of transcription, as well as post-transcriptional pathways.

Modulation of Transcriptional Control at Initiation and Elongation Phases

The process of transcription, which involves the synthesis of RNA from a DNA template, is tightly controlled at multiple stages. uwa.edu.aukhanacademy.org The initiation phase, where RNA polymerase binds to the promoter region of a gene, and the elongation phase, where the RNA strand is synthesized, are critical points of regulation. uwa.edu.aukhanacademy.org

The incorporation of 5-BrUTP has been shown to influence these early transcriptional events. Studies have demonstrated that the presence of 5-BrUTP can reduce the extent of abortive initiation by RNA polymerase II. researchgate.net Abortive initiation is a process where the polymerase synthesizes short, non-productive RNA fragments before committing to full-length transcription. By stabilizing the initial transcribing complex, 5-BrUTP promotes the transition into the productive elongation phase. researchgate.net

Furthermore, the temporal correlation between 5-BrUTP incorporation and the presence of different forms of RNA polymerase II in daughter nuclei highlights its utility in studying the re-establishment of transcription after cell division. nih.gov The detection of 5-BrUTP incorporation coincides with the appearance of the initiation-competent form of RNA polymerase II and is enhanced as the elongation-competent form accumulates. nih.gov This suggests that 5-BrUTP can be used to distinguish between these two key phases of transcription.

Table 1: Impact of 5-BrUTP on Transcriptional Phases

| Transcriptional Phase | Observed Effect of 5-BrUTP Incorporation | Key Findings |

|---|---|---|

| Initiation | Reduction in abortive initiation for RNA polymerase II. researchgate.net | Promotes the formation of a stable transcribing complex. researchgate.net |

| Elongation | Enhanced incorporation with the accumulation of elongation-competent RNA polymerase II. nih.gov | Allows for the visualization and tracking of actively elongating transcripts. nih.govcsic.es |

Impact on Post-Transcriptional Regulatory Pathways

Following transcription, the newly synthesized pre-mRNA molecule undergoes a series of modifications, collectively known as post-transcriptional processing, before it can be translated into a protein. fiveable.mekhanacademy.org These modifications, which include capping, splicing, and polyadenylation, are crucial for ensuring the stability, transport, and proper translation of the mRNA. fiveable.mekhanacademy.org The incorporation of 5-BrUTP into nascent transcripts provides a means to study these post-transcriptional regulatory pathways. By labeling RNA, researchers can track its fate within the cell and investigate how these modifications influence its function. pnas.orglibretexts.org

Influence on Ribonucleoprotein (RNP) Complex Assembly and Function

RNA molecules rarely exist in a free state within the cell. Instead, they are typically associated with a diverse array of RNA-binding proteins (RBPs) to form ribonucleoprotein (RNP) complexes. mdpi.comnumberanalytics.com These complexes play a central role in virtually all aspects of RNA metabolism, from transcription and processing to transport and translation. mdpi.comnumberanalytics.com

The incorporation of 5-BrUTP into RNA can influence the assembly and function of RNP complexes. For instance, studies have shown that actin, a protein traditionally associated with the cytoskeleton, can be found in RNP complexes and is involved in transcription by RNA polymerase II. nih.gov The interaction between actin and the RNP protein hrp65 is essential for maintaining normal transcriptional activity. nih.gov The use of 5-BrUTP has been instrumental in demonstrating that disruption of this interaction leads to a significant reduction in transcription. nih.gov This highlights how 5-BrUTP can be used as a tool to dissect the functional significance of specific protein-RNA interactions within RNP complexes.

Perturbations of RNA Splicing and Processing Events

RNA splicing is a critical post-transcriptional modification in eukaryotes, where non-coding regions (introns) are removed from the pre-mRNA and the coding regions (exons) are joined together. khanacademy.org This process is carried out by a large and dynamic RNP complex called the spliceosome. numberanalytics.com

The incorporation of 5-BrUTP has been used to investigate the spatial and temporal organization of RNA splicing and processing within the nucleus. nih.govmolbiolcell.org By microinjecting 5-BrUTP into living cells, researchers have been able to visualize the sites of active transcription and their association with splicing factors at an ultrastructural level. nih.govmolbiolcell.org These studies have revealed that transcription and splicing are tightly coupled processes, with splicing factors being recruited to the nascent transcript as it is being synthesized. nih.govmolbiolcell.org The use of 5-BrUTP has provided strong evidence that perichromatin fibrils, which are sites of active transcription, are also major sites of pre-mRNA processing. nih.govmolbiolcell.org

Table 2: Investigating RNA Processing with 5-BrUTP

| Process | Method | Key Finding |

|---|---|---|

| RNA Splicing | Microinjection of 5-BrUTP and immunoelectron microscopy. nih.govmolbiolcell.org | Transcription and splicing are spatially and temporally coupled. nih.govmolbiolcell.org |

| Pre-mRNA Processing | Visualization of 5-BrUTP labeled RNA and processing factors. nih.govmolbiolcell.org | Perichromatin fibrils are major sites of both transcription and pre-mRNA processing. nih.govmolbiolcell.org |

Contributions to Studies on Chromatin Organization and Dynamics (indirectly through RNA)

Chromatin, the complex of DNA and proteins that makes up chromosomes, is not a static structure. Its dynamic organization plays a crucial role in regulating gene expression. unam.mx While 5-BrUTP is directly incorporated into RNA, it has indirectly contributed to our understanding of chromatin organization and dynamics.

By allowing for the visualization of active transcription sites, 5-BrUTP has helped to reveal the spatial relationship between gene expression and chromatin structure. csic.esunam.mx For example, studies using 5-BrUTP have shown that active genes are often located at the periphery of chromosome territories, in regions of more accessible chromatin. csic.es This suggests that the dynamic positioning of genes within the nucleus is an important aspect of their regulation. The use of 5-BrUTP, in conjunction with other techniques, continues to provide valuable insights into the intricate interplay between chromatin architecture and gene expression. csic.esunam.mx

Comparative Analysis of 5 Bromo Utp with Other Nucleoside Analogs in Research Paradigms

Distinguishing Features from Uracil-based Analogs (e.g., 4-thiouridine (B1664626), 5-ethynyluridine)

5-Bromo-UTP belongs to a group of uridine (B1682114) analogs that are recognized by cellular RNA polymerases and incorporated into RNA in place of the natural nucleotide, UTP. However, it differs significantly from other popular uracil-based analogs like 4-thiouridine (4sU) and 5-ethynyluridine (B57126) (EU) in its chemical structure, method of detection, and impact on downstream analyses.

5-Bromouridine (B41414) (BrU) , the nucleoside form that is phosphorylated to this compound in cells, introduces a bromine atom at the C5 position of the uracil (B121893) ring. This modification is sterically similar to the methyl group in thymine. Once incorporated into RNA, BrU-labeled transcripts are most commonly detected and isolated via immunoprecipitation using specific antibodies that recognize the brominated base, such as anti-BrdU antibodies. biorxiv.orgresearchgate.net This immunological approach is well-established and allows for effective enrichment of nascent RNA for techniques like BRIC-seq (5′-bromouridine immunoprecipitation chase-deep sequencing) to measure RNA stability. A significant advantage of BrU is that it does not typically cause misincorporation by reverse transcriptase during cDNA synthesis, preserving the original sequence information for subsequent analysis like RNA sequencing. pnas.org

4-Thiouridine (s4U) features a sulfur atom substituting the oxygen at the C4 position of the uracil ring. biorxiv.org This thio-substitution enables two distinct detection strategies. The first involves biochemical enrichment through biotinylation of the thiol group, allowing for purification on streptavidin-coated beads. biorxiv.org The second, and more unique, method leverages the fact that s4U can induce a specific T-to-C mutation during reverse transcription. biorxiv.org This allows for the identification of newly synthesized RNA at single-nucleotide resolution in sequencing data without the need for physical enrichment, a method known as TimeLapse-seq or SLAM-seq. However, the enrichment method can be biased towards longer, uridine-rich transcripts, and s4U itself can be cytotoxic at higher concentrations. biorxiv.orgcancer.gov

5-Ethynyluridine (EU) is modified with a small, chemically reactive ethynyl (B1212043) (alkyne) group at the C5 position. patsnap.com This alkyne group is bio-orthogonal, meaning it does not react with native cellular components. Instead, it allows for highly specific detection via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". biorxiv.orgpatsnap.com This reaction covalently attaches a reporter molecule, such as a fluorescent dye for imaging or a biotin (B1667282) tag for purification, to the EU-labeled RNA. patsnap.com The primary advantages of the EU-click chemistry system are its high efficiency, specificity, and the small size of the detection reagents (azides), which allows for better tissue and cell penetration compared to the bulky antibodies required for BrU detection. nih.govjenabioscience.com However, the copper catalyst used in the click reaction can cause RNA degradation, which may be a concern for applications requiring full-length transcripts. iiserpune.ac.in Furthermore, some studies have noted that EU can be metabolized and incorporated into DNA in certain cell types, potentially confounding the specific analysis of RNA. asm.org

Table 1: Comparison of Uracil-based RNA Labeling Analogs

Comparisons with Other Halogenated Nucleoside Triphosphates (e.g., 5-Fluoro-UTP, 5-Iodo-UTP)

Within the family of halogenated pyrimidines, this compound is flanked by 5-Fluoro-UTP (5-F-UTP) and 5-Iodo-UTP (5-I-UTP). The identity of the halogen atom at the C5 position—fluorine, bromine, or iodine—imparts distinct physicochemical properties that dictate their utility in different research paradigms, primarily structural biology, NMR spectroscopy, and RNA-protein interaction studies. mdpi.com

The primary differences arise from the properties of the halogen atoms themselves:

Size (Van der Waals radius): Iodine is the largest, followed by bromine, while fluorine is only slightly larger than hydrogen. This steric difference can influence polymerase recognition and the structure of the resulting RNA. nih.govmdpi.com

Electronegativity: Fluorine is the most electronegative element, while iodine is the least electronegative among the three. This affects the electronic distribution within the nucleobase. mdpi.com

Photoreactivity: The carbon-halogen bond can be cleaved by UV light, with the C-I bond being the weakest and most readily cleaved, followed by C-Br. This property is the basis for their use in photo-cross-linking experiments. glenresearch.comglenresearch.com

5-Fluoro-UTP (5-F-UTP) is often considered the most conservative substitution. Due to the small size of fluorine, 5-F-UTP is readily incorporated by RNA polymerases, and the resulting RNA often retains its native structure and function. jenabioscience.com Its primary application lies in ¹⁹F NMR spectroscopy. The fluorine atom serves as a sensitive NMR probe, allowing for detailed conformational studies of RNA structure and dynamics. jenabioscience.comjenabioscience.com 5-F-UTP is also used as a mechanistic probe for enzymes involved in nucleotide metabolism and has been studied for its mutagenic activity and role in the cytotoxicity of drugs like 5-fluorouracil. biorxiv.orgpatsnap.comnih.gov

5-Iodo-UTP (5-I-UTP) , containing the largest and most polarizable halogen, is the most photoreactive of the three. It is a highly efficient photo-cross-linking agent used to map RNA-protein interactions. glenresearch.combiocompare.com Upon irradiation with long-wavelength UV light (around 325 nm), the C-I bond breaks, generating a highly reactive uracil-5-yl radical that can form a covalent bond with nearby amino acid residues of a binding protein. glenresearch.com Studies have shown that 5-Iodo-U can yield cross-linking efficiencies 3-5 times higher than 5-Bromo-U. ethz.ch This enhanced reactivity makes it particularly valuable for applications like Photo-SELEX, where aptamers containing 5-I-U are evolved to covalently bind their targets upon UV exposure. glenresearch.combjid.org.br

Both this compound and 5-Iodo-UTP are well-tolerated substrates for T7 RNA polymerase, making them suitable for generating modified RNA libraries for in vitro selection experiments. researchgate.netrsc.org In contrast, RNA polymerase II in cherry salmon was found to utilize UTP most efficiently, while RNA polymerase I utilized the bromo and iodo derivatives more efficiently than the natural UTP. nih.gov

Table 2: Comparison of Halogenated Uridine Triphosphates

Advantages and Limitations of this compound in Specific Research Applications

The specific characteristics of this compound define its suitability for certain experimental goals, presenting a unique profile of advantages and limitations.

Advantages:

Dual Utility in Labeling and Cross-linking: this compound serves as a versatile tool, applicable for both labeling nascent RNA for purification and for photo-cross-linking to identify interacting proteins. nih.govresearchgate.net This dual functionality is not shared by analogs like EU or s4U.

Sequence Integrity for Downstream Analysis: A major advantage in metabolic labeling studies is that BrU incorporation does not interfere with reverse transcription, ensuring that the sequence of the resulting cDNA accurately reflects the original RNA template. pnas.org This is a critical feature for quantitative transcriptomic analyses like RNA-seq, and stands in contrast to 4sU, which introduces predictable mutations.

Established and Validated Methods: Techniques based on BrU labeling, such as BRIC-seq and immunofluorescence with anti-BrdU antibodies, are well-established and have been validated across a wide range of cell types and organisms. nih.gov

Utility in Aptamer Selection (Photo-SELEX): this compound can be incorporated into RNA libraries for Photo-SELEX experiments. This allows for the selection of high-affinity RNA aptamers that can be covalently cross-linked to their protein targets upon UV irradiation, which is useful for target validation and structural studies. bjid.org.brnih.gov

Modulation of Transcription Elongation: In some contexts, the substitution of UTP with this compound has been shown to promote readthrough of transcriptional arrest sites by RNA polymerases, providing a tool to study the mechanisms of transcription elongation. nih.gov

Limitations:

Slow Cellular Incorporation: When using the nucleoside (BrU) for in vivo labeling, effective incorporation into cellular RNA can be slow, often requiring incubation times of up to 24 hours. nih.gov This contrasts with the rapid uptake observed for analogs like EU. biorxiv.org

Dependence on Antibody-Based Detection: The reliance on anti-BrdU antibodies for detection and purification is a significant limitation. pnas.org Antibodies are large molecules (~150 kDa), which can restrict their diffusion into cells and tissues, making whole-mount staining and analysis of complex tissues challenging. pnas.orgjenabioscience.com This is a disadvantage compared to the small-molecule-based detection of EU via click chemistry. nih.gov

Lower Cross-linking Efficiency than 5-Iodo-UTP: While effective for photo-cross-linking, 5-Bromo-U is less photoreactive than 5-Iodo-U. glenresearch.comethz.ch For applications requiring the highest possible cross-linking yields to capture transient or weak interactions, 5-Iodo-UTP is often the superior choice.

Potential for Non-Specific Photodamage: The use of UV light to induce cross-linking can potentially cause non-specific damage to proteins and RNA, including strand scission. glenresearch.com While using longer wavelength UV light (~308 nm) mitigates this issue compared to shortwave UV (254 nm), it remains a consideration in experimental design. glenresearch.comglenresearch.com

Table 3: List of Compound Names

Future Directions and Emerging Research Avenues for 5 Bromo Utp

Development of Novel 5-Bromo-UTP-Based Methodologies and Detection Strategies

Current methods for detecting this compound-labeled RNA primarily rely on immunological detection with antibodies specific for bromodeoxyuridine (BrdU), which also recognize 5-Bromouridine (B41414). jenabioscience.combiotium.com While effective, this approach has limitations, including the need for harsh cell permeabilization procedures to allow the large antibody molecules (approximately 150 kDa) to access the nuclear RNA. jenabioscience.com Future research is focused on developing novel methodologies that offer greater sensitivity, less cellular disruption, and broader applicability.

One promising area is the development of new classes of binding agents. This could include engineered antibody fragments (e.g., Fabs or nanobodies) with higher affinity and better cell penetration properties. An alternative and more innovative approach would be the development of non-antibody-based detection reagents, such as aptamers or synthetic binding proteins, that specifically recognize the bromo-uracil moiety. These smaller molecules could potentially label nascent RNA in living cells with minimal perturbation.

Another avenue involves enhancing the signal from the incorporated this compound. This could be achieved through techniques like Tyramide Signal Amplification (TSA), which can be used for signal amplification in immunohistochemistry (IHC) and in situ hybridization (ISH). apexbt.com Adapting such amplification strategies for this compound detection could significantly increase the sensitivity of nascent transcript analysis. Furthermore, researchers are exploring methods that combine the unique properties of the bromine atom with novel detection physics, potentially leading to antibody-independent imaging techniques.

A comparison of current and potential future detection strategies is outlined below:

| Detection Strategy | Current Method | Future Development |

| Primary Probe | Anti-BrdU Monoclonal Antibodies | High-affinity nanobodies, RNA aptamers, synthetic binding proteins |

| Cell Permeabilization | Harsh (e.g., acid, detergents) | Milder permeabilization or live-cell labeling |

| Signal Amplification | Secondary antibody-enzyme conjugates | Integrated signal amplification (e.g., TSA), quantum dots |

| Detection Principle | Immuno-fluorescence/enzymatic reaction | Direct biophysical detection, FRET-based probes |

Application in Single-Cell Transcriptomics and Spatial Omics to Elucidate Transcriptional Heterogeneity

Single-cell RNA sequencing (scRNA-seq) and spatial transcriptomics are revolutionizing our understanding of complex biological systems by revealing cellular heterogeneity. nih.govcd-genomics.com These technologies provide a snapshot of gene expression at the level of individual cells or within their native tissue context. nih.govcd-genomics.com A significant emerging application for this compound is its integration into these workflows to provide a temporal, dynamic layer of information on nascent transcription.

While current scRNA-seq and spatial methods profile steady-state RNA, metabolic labeling with this compound can distinguish newly synthesized transcripts from the existing RNA pool. This allows for the study of transcriptional bursts, the immediate cellular responses to stimuli, and the kinetics of RNA processing and turnover with single-cell resolution. The integration of this compound labeling with these technologies could help address fundamental questions about how transcriptional heterogeneity arises and is regulated within a population of cells. cd-genomics.com

For example, by pulse-labeling cells with this compound before single-cell isolation, it would be possible to identify which genes are actively being transcribed in different cell subtypes under specific conditions. In spatial transcriptomics, this approach could map the "hotspots" of active transcription within a tissue, providing insights into how the local microenvironment influences gene expression programs. nih.gov Challenges remain in efficiently capturing and sequencing the low amounts of labeled RNA from single cells, but ongoing improvements in library preparation and sequencing technologies are making this a feasible and exciting frontier.

Interdisciplinary Research Integrating this compound Probes with Advanced Biophysical Techniques

The bromine atom in this compound offers unique biophysical properties that are currently underexploited. Future interdisciplinary research will likely focus on using this compound as an intrinsic probe in conjunction with advanced biophysical techniques to study the structure and dynamics of RNA and RNA-protein complexes (RNPs).

The heavy bromine atom can be invaluable for X-ray crystallography. Site-specific incorporation of this compound into an RNA molecule can aid in solving the phase problem, a critical step in determining the three-dimensional structure of macromolecules. This approach could facilitate the structural determination of complex RNAs and RNPs that are otherwise difficult to crystallize.

Furthermore, the bromine atom can serve as a useful probe in Nuclear Magnetic Resonance (NMR) spectroscopy and as a photo-crosslinking agent. nih.gov Research has shown that nucleotide analogs can be used for various biochemical techniques, including halogeno labeling for crosslinking studies. nih.gov For instance, methods like RiboTrap utilize in vitro transcription with this compound to label RNA, which is then used to capture interacting RNA-binding proteins (RBPs) from cell lysates for identification by mass spectrometry. cdnsciencepub.comresearchgate.net Future advancements could refine these crosslinking approaches to capture transient or weak RNA-protein interactions with greater precision in a cellular context.

Exploration in Synthetic Biology for Engineered RNA Molecules and Pathways

Synthetic biology aims to design and construct new biological parts, devices, and systems. The incorporation of modified nucleotides like this compound is a promising strategy for creating engineered RNA molecules with novel properties and functions. The bromine substitution can alter the charge distribution and stability of the uracil (B121893) base, which can be harnessed for specific applications. cdnsciencepub.com

One key area of exploration is the use of this compound in methodologies like the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to generate RNA aptamers. Research indicates that base-modified ribonucleoside triphosphates can enhance the thermal stability and nuclease resistance of the resulting aptamers. apexbt.com Incorporating this compound could therefore lead to the development of more robust aptamers for diagnostic and therapeutic purposes.

Moreover, the enzymatic synthesis of this compound and other nucleotide analogs is becoming more efficient, facilitating their broader use in creating engineered RNA molecules. mdpi.com This opens up possibilities for constructing synthetic ribozymes with altered catalytic activities or creating RNA-based circuits and scaffolds for metabolic engineering and other synthetic biology applications. The predictable modifications to RNA properties imparted by this compound make it a valuable component in the synthetic biologist's toolkit for programming RNA function.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing 5-Bromo-UTP in RNA transcription studies?

- Methodological Answer : When synthesizing this compound, ensure purity via HPLC or mass spectrometry to confirm structural integrity. Characterize incorporation efficiency using in vitro transcription assays with T7 or SP6 RNA polymerases. Validate labeling specificity via gel electrophoresis or autoradiography, comparing brominated vs. non-brominated RNA products. Controls (e.g., unmodified UTP) are critical to isolate the effects of bromination on transcription kinetics . Experimental design should align with reproducibility standards, such as triplicate trials and statistical validation of incorporation rates .

Q. How does the incorporation efficiency of this compound affect experimental outcomes in nucleotide analog studies?

- Methodological Answer : Incorporation efficiency depends on polymerase affinity for brominated vs. native nucleotides. Use competitive binding assays to quantify relative incorporation rates. Low efficiency may lead to incomplete RNA labeling, skewing downstream applications like RNA-protein interaction studies. Optimize reaction conditions (e.g., Mg²⁺ concentration, incubation time) and validate via qPCR or fluorescence-based quantification of labeled transcripts . Statistical tools (e.g., ANOVA) can identify significant deviations between experimental and control groups .

Advanced Research Questions

Q. What methodological approaches are recommended for optimizing this compound incorporation in RNA binding assays under varying cellular conditions?

- Methodological Answer : For in vivo assays, such as studying RNA-protein interactions in macrophages (e.g., LPS-stimulated cells), calibrate BrU labeling duration to avoid cytotoxicity. Use RiboTrap or similar kits with anti-BrdU antibodies conjugated to magnetic beads for pull-down assays. Pre-clearing lysates reduces non-specific binding. Validate RNA integrity post-labeling via northern blot or RNA-seq to confirm bromination does not alter transcript stability . Experimental robustness requires testing across multiple cell lines and physiological conditions (e.g., hypoxia, cytokine exposure) .

Q. How can researchers resolve contradictions in data arising from this compound's effects on RNA stability versus transcriptional activity?

- Methodological Answer : Contradictions may arise if bromination alters RNA secondary structure or polymerase processivity. Perform parallel experiments with non-brominated controls and use kinetic modeling to dissect transcriptional vs. post-transcriptional effects. For example, measure RNA half-life via actinomycin D chase assays and compare degradation rates between brominated and native transcripts. Integrate data using multivariate analysis to isolate confounding variables . Frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) clarify whether observed effects stem from bromination or experimental artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.